Lomitapide Mesylate is a methanesulfonic acid form of lomitapide, a small molecule inhibitor of microsomal triglyceride transfer protein.
See also: Lomitapide (has active moiety).
Lomitapide mesylate
CAS No.: 202914-84-9
VCID: VC20747955
Molecular Formula: C40H41F6N3O5S
Molecular Weight: 789.8 g/mol
* For research use only. Not for human or veterinary use.

Description | What is Lomitapide Mesylate?Lomitapide mesylate is a potent inhibitor of microsomal triglyceride transfer protein (MTP) . It is approved for use as an adjunct to a low-fat diet and other lipid-lowering treatments to reduce low-density lipoprotein cholesterol (LDL-C), total cholesterol, apolipoprotein B, and non-high-density lipoprotein cholesterol in patients with homozygous familial hypercholesterolemia (HoFH) .
Mechanism of ActionLomitapide directly binds to and inhibits MTP in the endoplasmic reticulum of hepatocytes and enterocytes . MTP is responsible for the synthesis of very low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine . By inhibiting MTP, lomitapide prevents the formation of apolipoprotein B, which is essential for VLDL and chylomicron production, thus reducing LDL cholesterol levels . Clinical Use and EfficacyLomitapide has been approved by the US Food and Drug Administration (FDA), European Medicines Agency (EMA), and other regulatory agencies for treating hypercholesterolemia in adult patients with HoFH . Clinical trials have demonstrated that lomitapide reduces LDL-C levels by approximately 40% in HoFH patients on statins . LDL-C Reduction in Homozygous FH: Dosage and AdministrationThe typical starting dose of lomitapide is 5 mg/day, with gradual up-titration every 4 weeks to a maximum tolerated dose of 60 mg/day . Lomitapide should be taken once daily with water, at least 2 hours after the evening meal . Patients are advised to follow a low-fat diet during treatment . Adverse Effects and TolerabilityThe most common adverse effects associated with lomitapide are gastrointestinal symptoms such as diarrhea, nausea, vomiting, and abdominal pain . These symptoms tend to decrease in frequency with long-term treatment . Lomitapide can also cause elevations in transaminases (ALT and AST), indicating potential hepatotoxicity . Liver fat content may increase during treatment, but it generally remains stable . Elevated Aminotransferase Levels in Clinical Trials: Pharmacology
Lomitapide Mesylate as an Inhibitor of Histone Deacetylase (HDAC)Lomitapide mesylate may act as an inhibitor of histone deacetylase (HDAC) . HDAC inhibitors have demonstrated the ability to regulate Treg function and the phenotypic shift of macrophage/microglia in ischemic stroke . In vitro studies have shown that lomitapide has a protective effect on neuronal cells induced by ischemia and hypoxia . Lomitapide increased the survival rate, reduced neuronal tissue loss, and improved neurological function after middle cerebral artery occlusion (MCAO) . Furthermore, lomitapide promoted autophagic flux and inhibited apoptosis . FormulationLomitapide mesylate can be prepared in an amorphous form, which may offer improved pharmaceutical properties . The process involves treating lomitapide with methane sulfonic acid in the presence of a solvent and isolating the amorphous form by filtration . The amorphous form is free of alkyl mesylates, which are known to be genotoxic compounds that can form if the mesylate salt is prepared in the presence of hydroxylic solvents . |
---|---|
CAS No. | 202914-84-9 |
Product Name | Lomitapide mesylate |
Molecular Formula | C40H41F6N3O5S |
Molecular Weight | 789.8 g/mol |
IUPAC Name | methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide |
Standard InChI | InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4) |
Standard InChIKey | QKVKOFVWUHNEBX-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Canonical SMILES | CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Synonyms | AEGR 733 AEGR-733 AEGR733 BMS 201038 BMS-201038 BMS201038 Juxtapid lomitapide |
PubChem Compound | 11274333 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume